MMPSI
CAS No.: 220509-74-0
Cat. No.: VC0005308
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220509-74-0 |
|---|---|
| Molecular Formula | C14H16N2O5S |
| Molecular Weight | 324.35 g/mol |
| IUPAC Name | 5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 |
| Standard InChI Key | SLQMNVJNDYLJSF-VIFPVBQESA-N |
| Isomeric SMILES | COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
| Canonical SMILES | COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
Caspase-3/7 Inhibitor I (CAS 220509-74-0) is a synthetic small molecule with the systematic name 5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione. Its molecular formula, C₁₄H₁₆N₂O₅S, corresponds to a molecular weight of 324.4 Da . The compound crystallizes as a stable solid, exhibiting solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, necessitating stock solutions in polar aprotic solvents for experimental use .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₅S |
| Molecular Weight | 324.4 Da |
| CAS Registry Number | 220509-74-0 |
| Solubility | >10 mM in DMSO |
| Purity | ≥95% (HPLC) |
Structural Determinants of Caspase Selectivity
The inhibitor’s isatin core (indole-2,3-dione) provides a rigid scaffold that orients the sulfonamide moiety into the S2 subsite of caspases-3 and -7 . Comparative sequence analysis reveals that Tyr204, Trp206, and Phe256 in the S2 pocket of these caspases create a hydrophobic environment absent in other caspases, enabling selective binding . Mutagenesis studies demonstrate that substituting these residues with those found in caspase-9 (e.g., Leu271 in caspase-9) reduces inhibitor affinity by >50-fold, confirming the structural basis of selectivity .
Mechanisms of Caspase Inhibition
Allosteric Modulation via Dimer Interface Binding
Co-crystallization studies with caspase-7 demonstrate that Caspase-3/7 Inhibitor I occupies a hydrophobic cleft at the dimerization interface, distal from the active site . This binding stabilizes the procaspase monomer, preventing proteolytic activation. Mutations at the dimer interface (e.g., Asp148Ala in BIR2) abrogate inhibition, highlighting the dual dependency on both active site and dimer integrity .
Table 2: Inhibition Constants Across Caspases
| Caspase | Ki (nM) | IC₅₀ (nM) | Selectivity vs. Caspase-3 |
|---|---|---|---|
| 3 | 60 | 120 | 1x |
| 7 | 170 | 210 | 2.8x |
| 9 | 3100 | 6500 | 51x |
| 1 | >25,000 | >50,000 | >416x |
Biological Efficacy and Cellular Effects
Apoptosis Suppression in Model Systems
In Jurkat T-cells treated with camptothecin, Caspase-3/7 Inhibitor I achieves 50% apoptosis inhibition (IC₅₀) at 50 μM, with near-complete suppression at 100 μM . Chondrocyte models show similar dose-dependency, with 44% and 98% inhibition at 10 μM and 50 μM, respectively . Remarkably, submicromolar concentrations (100 nM) suffice to block UV-induced apoptosis in HeLa cells, suggesting efficient cellular uptake and target engagement .
Anti-Inflammatory Activity via Caspase-1 Modulation
Beyond apoptosis, the inhibitor reduces interleukin-1β (IL-1β) secretion in LPS-stimulated macrophages by 70% at 10 μM, implicating cross-reactivity with inflammatory caspases . This dual functionality positions Caspase-3/7 Inhibitor I as a potential lead compound for diseases like rheumatoid arthritis and Alzheimer’s, where apoptosis and inflammation coexist.
Therapeutic Implications and Limitations
Cancer Therapy Resistance
Paradoxically, chronic exposure to Caspase-3/7 Inhibitor I (1 μM for 72 h) induces necroptosis in chemotherapy-resistant NSCLC cells, mediated by RIPK1/MLKL pathway activation . This context-dependent effect underscores the need for temporal regulation in therapeutic applications.
Emerging Structural Analogues and Future Directions
Second-generation analogues substituting the methoxymethyl group with fluorinated alkyl chains exhibit improved CNS bioavailability (logP = 1.2 vs. 0.8 for parent compound) while retaining nanomolar potency . Parallel efforts to exploit the dimer interface binding motif have yielded bivalent inhibitors with picomolar affinity, though these suffer from reduced cell permeability .
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